4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
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Overview
Description
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is a versatile organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . This compound is widely used in chemical synthesis processes and serves as a key intermediate in the production of various pharmaceuticals, dyes, and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde typically involves the chlorination of 1-hydroxynaphthalene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the naphthalene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-1-naphthoic acid or 4-chloro-1-naphthaldehyde.
Reduction: Formation of 4-chloro-1-hydroxynaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-Hydroxynaphthalene-2-carbaldehyde: Lacks the chlorine atom at the 4-position.
4-Bromo-1-hydroxynaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both the hydroxyl and aldehyde groups, along with the chlorine atom, allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-1-hydroxynaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRRHMDEKNDHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503358 |
Source
|
Record name | 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58132-06-2 |
Source
|
Record name | 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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